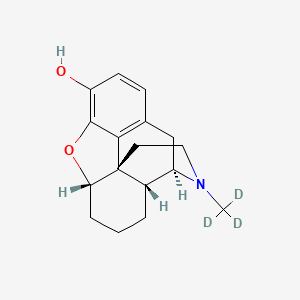

Desomorphine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desomorphine-d3 is a deuterium-labeled analogue of desomorphine, a semi-synthetic opioid known for its potent analgesic and sedative effects. Desomorphine, also known by its street name “Krokodil,” is derived from morphine and is significantly more potent. This compound is primarily used as an internal standard in analytical chemistry, particularly in forensic and clinical toxicology .

Méthodes De Préparation

The synthesis of desomorphine-d3 typically starts from codeine. The process involves several steps:

Conversion of Codeine to α-Chlorocodide: Codeine is treated with thionyl chloride to produce α-chlorocodide.

Reduction: α-Chlorocodide undergoes catalytic reduction to form dihydrodesoxycodeine.

Demethylation: Dihydrodesoxycodeine is then demethylated to yield desomorphine.

For the deuterium-labeled version, deuterium is introduced during the synthesis process to replace specific hydrogen atoms, resulting in this compound .

Analyse Des Réactions Chimiques

Desomorphine-d3, like its non-labeled counterpart, undergoes various chemical reactions:

Oxidation: Desomorphine can be oxidized to form desomorphine-N-oxide.

Reduction: It can be reduced to form dihydrodesomorphine.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Hydrolysis: Desomorphine-glucuronide can be hydrolyzed to release free desomorphine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Applications De Recherche Scientifique

Desomorphine-d3 is widely used in scientific research, particularly in the following areas:

Clinical Toxicology: It is used to monitor drug use and facilitate treatment strategies for opioid abuse.

Pharmacokinetics: Studies on the metabolic fate of desomorphine in vivo and in vitro often use this compound to track the compound’s behavior in biological systems.

Analytical Chemistry: This compound is used to develop and validate analytical methods for detecting desomorphine in various matrices.

Mécanisme D'action

Desomorphine-d3, like desomorphine, exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic and sedative effects. The binding of desomorphine to these receptors inhibits the release of neurotransmitters, resulting in reduced pain perception and sedation .

Comparaison Avec Des Composés Similaires

Desomorphine-d3 is structurally similar to other opioids such as morphine and heroin. it is unique in its potency and rapid onset of action. Compared to morphine, desomorphine is approximately ten times more potent and has a shorter duration of action . Similar compounds include:

Morphine: A naturally occurring opioid with potent analgesic effects.

Heroin: A semi-synthetic opioid derived from morphine, known for its high potency and rapid onset.

Hydromorphone: A hydrogenated ketone of morphine, used medically for pain relief.

Desomorphine’s unique structure, with the absence of the hydroxyl group at C6 and saturation of the C7-C8 double bond, contributes to its increased potency and distinct pharmacological profile .

Propriétés

Numéro CAS |

1354573-64-0 |

|---|---|

Formule moléculaire |

C17H21NO2 |

Poids moléculaire |

274.37 g/mol |

Nom IUPAC |

(4R,4aR,7aS,12bS)-3-(trideuteriomethyl)-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C17H21NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h5-6,11-12,14,19H,2-4,7-9H2,1H3/t11-,12+,14-,17+/m0/s1/i1D3 |

Clé InChI |

LNNWVNGFPYWNQE-ACBFFUFASA-N |

SMILES isomérique |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3CCC4 |

SMILES canonique |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3CCC4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)

![2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)

![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)

![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)